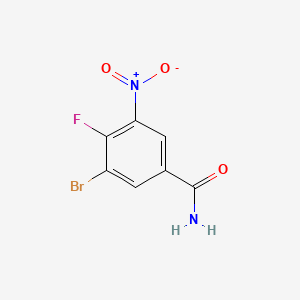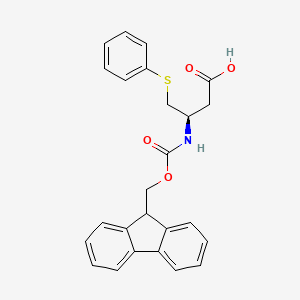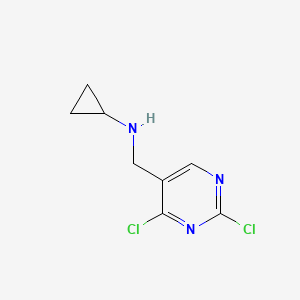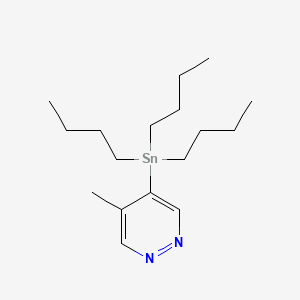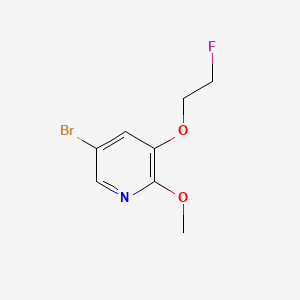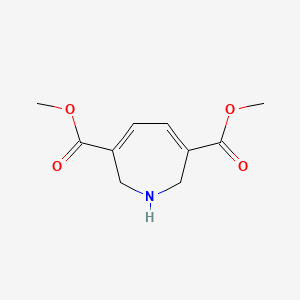
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
カタログ番号 B571842
CAS番号:
1352723-54-6
分子量: 211.217
InChIキー: BABQASSDHBGWOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is a chemical compound with the molecular formula C10H13NO4 . It is a compound of interest in the field of organic chemistry .
Synthesis Analysis
The synthesis of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate involves several steps. One of the key steps is the base-catalysed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to derivatives of both 4 H - and 3 H -azepines .Molecular Structure Analysis
The molecular structure of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is determined by its molecular formula, C10H13NO4 . Further structural analysis would require more specific information such as X-ray crystallography .Chemical Reactions Analysis
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate undergoes several interesting reactions. For instance, it rearranges to methyl (5-methoxycarbonyl-2,6-dimethyl-3-pyridyl)acetate under the action of either sodium methoxide or mineral acids . Another reaction involves the action of N -bromosuccinimide on dimethyl 4,5-dihydro-2,7-dimethyl-1 H -azepine-3,6-dicarboxylate, which yields a lactone formed by bromination of a nuclear methyl group followed by cyclisation with an adjacent ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate are determined by its molecular structure. It has a molecular weight of 211.22 . More specific properties such as boiling point, melting point, and density would require additional information .作用機序
将来の方向性
特性
IUPAC Name |
dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABQASSDHBGWOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(CNC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856725 |
Source


|
| Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352723-54-6 |
Source


|
| Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3h-Imidazo[4,5-c]pyridine-7-carboxylic acid
1234616-39-7
(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
1286207-30-4
2,4-Dibromo-1-(2-methoxyethoxy)benzene
1257665-05-6
(4-Methoxy-1H-indol-2-yl)boronic acid
1256355-60-8

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
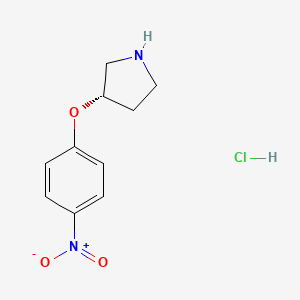
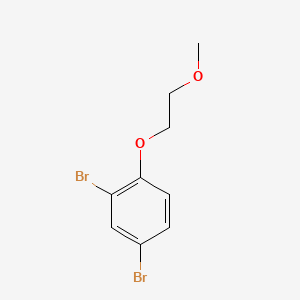

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
